N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide
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Overview
Description
N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide is a chemical compound that has shown promising results in scientific research. This compound is commonly referred to as PD173074 and is known for its potential use in cancer treatment.
Scientific Research Applications
1. Drug Discovery and Development
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including structurally similar compounds, have been identified as potent and selective inhibitors of the Met kinase superfamily. Such compounds have demonstrated significant tumor stasis in cancer models and have advanced into clinical trials due to their favorable pharmacokinetic and safety profiles, highlighting their potential in oncology and drug development (Schroeder et al., 2009).
2. Materials Science
Research into aromatic polyamides derived from fluorene-based compounds, such as the synthesis of new diphenylfluorene-based aromatic polyamides, reveals the potential for creating materials with high thermal stability and solubility in organic solvents. These materials exhibit properties desirable for high-performance polymers, applicable in various industrial and technological fields (Hsiao et al., 1999).
3. Anticancer and Antitumor Applications
Compounds structurally related to N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide have been synthesized and evaluated for their anticancer and antitumor activities. For instance, certain cyanoamino and carboxamide derivatives have shown potent cytotoxicity against cancer cell lines and in vivo tumor models, suggesting their utility as leads for the development of new anticancer agents (Deady et al., 2005).
4. Antioxidant Research
The synthesis and evaluation of novel compounds, including those with cyano and carboxamide groups, for their antioxidant activities, underscore the chemical versatility and potential therapeutic applications of these molecules. Compounds demonstrating significant antioxidant properties could be further explored for their protective effects against oxidative stress-related diseases (Bialy & Gouda, 2011).
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide derivatives are known to react with common bidentate reagents due to the suitably situated carbonyl and cyano functions of these compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists . These compounds have potential in evolving better chemotherapeutic agents .
Result of Action
It’s known that many derivatives of cyanoacetamide have diverse biological activities .
properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-21(2)11-7-8-19-14(9-11)16(22)20-15(10-18)12-5-3-4-6-13(12)17/h3-9,15H,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEIHCBRVCBRJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C(=O)NC(C#N)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide |
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